葡萄糖五乙酸酯

描述

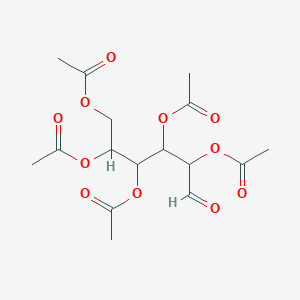

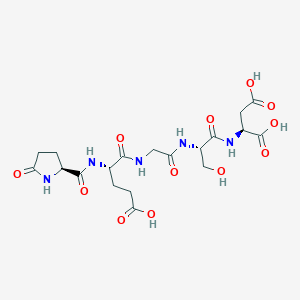

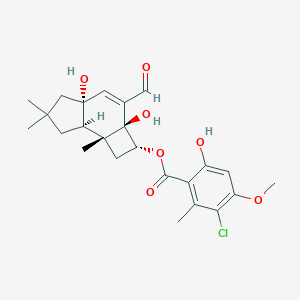

Glucose pentaacetate is a useful research compound. Its molecular formula is C16H22O11 and its molecular weight is 390.34 g/mol. The purity is usually 95%.

The exact mass of the compound Glucose pentaacetate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Glucose pentaacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glucose pentaacetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

碳水化合物的立体化学研究

葡萄糖五乙酸酯被用作研究碳水化合物立体化学的模型化合物。 研究人员采用振动圆二色性 (VCD) 等光谱技术来了解这些分子中原子空间排列 .

气相色谱标准

它在气相色谱中作为单糖和多糖成分分析的标准,有助于识别和定量这些物质 .

生化反应

β-D-葡萄糖五乙酸酯用于生化反应,这可能是由于其与天然葡萄糖的结构相似性,葡萄糖在各种代谢过程中起着至关重要的作用 .

制药中间体

胰岛素释放刺激

在医学研究中,它已被用于刺激大鼠胰岛的胰岛素释放,这可以提供对糖尿病治疗以及胰岛素在葡萄糖代谢中的作用的见解 .

药物稳定性

α 和 β 葡萄糖五乙酸酯是已知的糖衍生物,可潜在地用作药物活性成分 (API) 无定形相的稳定剂,从而提高药物的稳定性和货架期 .

作用机制

Target of Action

Glucose pentaacetate is an acetylated sugar derivative that plays a significant role in various biological processes . It primarily targets the biochemical pathways involved in carbohydrate metabolism . It also interacts with insulin, influencing its release .

Mode of Action

The stannic chloride-catalyzed anomerization of glucose pentaacetate is specific for the C1-acetoxy group . The reactions involve complete dissociation of the Cl-carbon atom to the acetoxy group bond, with an intermediate formation of carbonium ions . This process occurs in the presence of an acid catalyst and an acetylating agent .

Biochemical Pathways

Glucose pentaacetate affects the glycolytic pathway, also known as the Meyerhoff, Embden, Parnas pathway . This pathway involves the anaerobic conversion of glucose to pyruvic acid . Glucose pentaacetate, through its anomerization, can influence the balance between the alpha and beta forms of glucose, which can have downstream effects on various biochemical processes .

Pharmacokinetics

It’s known that glycosylation, a process in which glucose pentaacetate plays a role, can modulate the in vivo efficacy of protein drugs by altering their potencies (pharmacodynamics) and exposure time (pharmacokinetics) .

Action Environment

The action of glucose pentaacetate can be influenced by environmental factors. For instance, the anomerization of β-D-glucose pentaacetate was found to proceed efficiently in both organic solvents and solid state at room temperature . This suggests that the physical state of the environment can influence the action, efficacy, and stability of glucose pentaacetate .

生化分析

Biochemical Properties

Glucose pentaacetate plays a role in biochemical reactions, particularly in the context of glucose metabolism. This enzyme is crucial for the first step of glycolysis, a metabolic pathway that breaks down glucose to produce energy .

Cellular Effects

In cellular processes, glucose pentaacetate has been shown to stimulate insulin release in rat pancreatic islets . This suggests that it may influence cell function by modulating insulin signaling pathways, which play a key role in regulating glucose metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of glucose pentaacetate involves its interaction with enzymes and other biomolecules. For instance, it interacts with hexokinase during its formation . This interaction involves the binding of glucose to the enzyme, followed by the addition of acetyl groups to form glucose pentaacetate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glucose pentaacetate can change over time. For example, studies have shown that the tendency of glucose pentaacetate to crystallize from its amorphous phase is about 10 times lower than that of pure anomers . This suggests that glucose pentaacetate may have greater stability and less degradation over time .

Dosage Effects in Animal Models

While specific studies on the dosage effects of glucose pentaacetate in animal models are limited, research on similar compounds can provide some insights. For instance, studies on glucose and its derivatives have shown that their effects can vary with different dosages, with potential threshold effects and toxic effects at high doses .

Metabolic Pathways

Glucose pentaacetate is involved in the metabolic pathway of glycolysis, where it is formed as a product of the reaction between glucose and acetic acid . This reaction is part of the larger glucose metabolism process, which also involves other enzymes and cofactors .

Subcellular Localization

It is likely to be found in areas of the cell where glucose metabolism occurs, such as the cytoplasm . Its activity or function may be influenced by various factors, including targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

(2,3,4,5-tetraacetyloxy-6-oxohexyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h6,13-16H,7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOKXEHOENRFMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3891-59-6 | |

| Record name | D-Glucose, 2,3,4,5,6-pentaacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B165920.png)

![4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride](/img/structure/B165934.png)